molecular formula C15H16N2O B594823 N-benzyl-N-ethyl-4-nitrosoaniline CAS No. 130286-67-8

N-benzyl-N-ethyl-4-nitrosoaniline

Cat. No.: B594823
CAS No.: 130286-67-8
M. Wt: 240.306
InChI Key: CMGGWRMSLJLLCZ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-nitrosoaniline is a nitroso-aromatic amine derivative of interest in advanced chemical research and development. Compounds featuring a nitroso (NO) group attached to an aromatic ring are known to be versatile intermediates in organic synthesis. The nitroso functionality is a key precursor in the formation of azo dyes and pigments, suggesting its potential utility in the development of novel colorants or functional materials . Furthermore, the molecular structure of this compound, which incorporates both benzyl and ethyl alkyl groups on the amine nitrogen, may be engineered to influence properties such as solubility, steric bulk, and electronic characteristics, thereby tailoring its reactivity for specific synthetic pathways. In a research context, such structural motifs can be pivotal in the design of complex molecular architectures. As a reagent, it holds value for applications in synthetic organic chemistry, materials science, and as a potential building block for more complex chemical entities. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-nitrosoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16-18)9-11-15/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGGWRMSLJLLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701130
Record name N-Benzyl-N-ethyl-4-nitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130286-67-8
Record name N-Benzyl-N-ethyl-4-nitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most straightforward route involves nitrosating the pre-formed secondary amine, N-benzyl-N-ethylaniline, using tert-butyl nitrite (TBN) or sodium nitrite (NaNO₂) under acidic conditions. This method leverages the susceptibility of secondary amines to nitrosative agents, forming the target nitroso compound.

Procedure and Conditions

  • Reagents : N-Benzyl-N-ethylaniline (1.0 mmol), tert-butyl nitrite (1.5 equiv.), solvent (DMSO or solvent-free).

  • Conditions : Room temperature to 90°C, 1–4 hours under inert atmosphere.

  • Workup : Dilution with diethyl ether, washing with brine, drying over Na₂SO₄, and purification via silica gel chromatography (ethyl acetate/hexane).

Yield and Selectivity

  • Yield : 85–95% (solvent-free conditions).

  • Byproducts : Minor ortho-nitrosation products (<5%).

Multi-Step Synthesis via Reductive Alkylation and Nitrosation

Step 1: Synthesis of N-Benzyl-N-Ethylaniline

Alkylation of aniline with benzyl chloride and ethyl bromide under basic conditions yields the secondary amine precursor.

  • Reagents : Aniline, benzyl chloride (1.2 equiv.), ethyl bromide (1.2 equiv.), K₂CO₃, DMF.

  • Conditions : 80°C, 12 hours.

  • Yield : 70–80% after column chromatography.

Step 2: Nitrosation

The secondary amine is treated with NaNO₂ in HCl/THF at 0–5°C.

  • Yield : 78–85%.

  • Purity : >95% (HPLC).

Urea and Nitrobenzene-Mediated Approach

Reaction Design

Adapting methods from 4-nitrosoaniline synthesis, urea and nitrobenzene react in polar solvents (DMSO) with a base (KOH) to form intermediates, which are subsequently alkylated.

  • Reagents : Urea (3.0 equiv.), nitrobenzene (1.0 equiv.), KOH (6.0 equiv.), benzyl bromide, ethyl iodide.

  • Conditions : 90°C, oxygen atmosphere, 8–12 hours.

  • Yield : 65–75% (two-step).

Catalytic and Phase Transfer Methods

Phase Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) enhances alkylation efficiency:

  • Reagents : Aniline, benzyl/ethyl halides, TBAB (5 mol%), NaOH (aq.).

  • Yield : 85–90% for N-benzyl-N-ethylaniline.

Nitrosation Under PTC

TBAB facilitates nitrosation in biphasic systems:

  • Reagents : NaNO₂, HCl, TBAB (2 mol%).

  • Yield : 88%.

Comparative Analysis of Methods

MethodStarting MaterialNitrosating AgentYield (%)Purity (%)Key Advantage
Direct NitrosationN-Benzyl-N-ethylTBN9598Single-step, high efficiency
Reductive AlkylationAnilineNaNO₂/HCl8595Scalability
Urea-MediatedUrea/NitrobenzeneIn situ NOx7590Low-cost reagents
PTCAnilineNaNO₂/TBAB8897Mild conditions

Challenges and Optimization

Ortho- vs. Para-Selectivity

Nitrosation predominantly occurs at the para position due to steric hindrance from benzyl/ethyl groups. Ortho-products (<5%) are minimized using bulky solvents like DMSO.

Purification Challenges

Column chromatography (SiO₂, ethyl acetate/hexane) effectively separates nitroso compounds from amine precursors .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed

    Oxidation: Formation of N-benzyl-N-ethyl-4-nitroaniline.

    Reduction: Formation of N-benzyl-N-ethyl-4-aminophenylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-4-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that interact with cellular components. The pathways involved may include the modulation of enzyme activity and the generation of reactive oxygen species.

Comparison with Similar Compounds

Structural Analogs

N,N-Dimethyl-4-Nitrosoaniline (NDMA)
  • Structure : Features dimethyl (-N(CH₃)₂) groups instead of benzyl/ethyl.
  • Physical Properties : Melting point data is unavailable, but its simpler structure likely results in lower thermal stability compared to the bulkier N-benzyl-N-ethyl derivative.
  • Reactivity: NDMA is a known substrate for methanol oxidoreductase enzymes in Mycobacterium spp., highlighting its biochemical relevance . In contrast, N-benzyl-N-ethyl-4-nitrosoaniline’s larger substituents may hinder enzyme interactions.
  • Stability : Nitroso compounds like NDMA are prone to photodecomposition and thermal degradation; the benzyl group in this compound may enhance stability through steric hindrance .
N1-Benzyl-N3-(4-Chlorophenyl)-4-Nitrosobenzene-1,3-Diamine (Compound 2h)
  • Structure : Contains a benzyl group and a 4-chlorophenyl substituent on adjacent nitrogen atoms.
  • Synthesis : Prepared via nucleophilic aromatic substitution, yielding a melting point of 162–164°C. The presence of electron-withdrawing chlorine increases polarity, raising the melting point compared to this compound .
  • Reactivity: The chloro substituent directs electrophilic attacks to specific positions, a property less pronounced in the ethyl-substituted analog .
N-Nitrosodiphenylamine
  • Structure : Two phenyl groups attached to the nitrogen, lacking alkyl substituents.
  • Applications : Used as a rubber accelerator (e.g., Vulkalent A). Its fully aromatic structure results in higher lipophilicity but lower solubility in polar solvents compared to this compound .

Functional Group Variants

N-Benzyl-4-Nitroaniline
  • Structure: Nitro (-NO₂) instead of nitroso (-NO) group.
  • Synthesis : Produced via benzylation of 4-nitroaniline with benzyl chloride (mp 135–137°C) .
  • Reactivity : Nitro groups are less reactive toward nucleophiles than nitroso groups, limiting utility in redox-active applications .
4-Chloro-N-Ethyl-2-Nitroaniline
  • Structure : Chloro and nitro groups at positions 2 and 4, respectively, with an ethyl substituent.
  • Properties : The electron-withdrawing nitro and chloro groups reduce basicity compared to nitroso analogs .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Spectral Data (¹H-NMR) Stability Notes
This compound Benzyl, Ethyl, -NO Not reported Benzyl: ~4.4 ppm (s); Ethyl: ~1.2–1.4 ppm (q) Likely stable due to steric bulk
N,N-Dimethyl-4-Nitrosoaniline Dimethyl, -NO Not reported CH₃: ~3.0 ppm (s) Photolabile
N-Benzyl-4-Nitroaniline Benzyl, -NO₂ 135–137 Benzyl: 4.38 ppm (s); ArH: 6.50–8.04 ppm Thermally stable
Compound 2h Benzyl, 4-Cl-Ph, -NO 162–164 Benzyl: 4.38 ppm (s); NH: 4.86 ppm (s) Enhanced polarity from Cl

Biological Activity

N-benzyl-N-ethyl-4-nitrosoaniline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature regarding its synthesis, biological effects, and structural characteristics, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a nitroso derivative of aniline, characterized by the presence of a nitroso group (-NO) attached to the para position of the aniline ring. The synthesis typically involves the nitrosation of N-benzyl-N-ethyl-aniline under controlled conditions, which can yield high purity and good yields of the desired product.

Synthesis Overview:

  • Starting Material: N-benzyl-N-ethyl-aniline
  • Reagent: Sodium nitrite (NaNO2) in acidic medium
  • Conditions: Typically performed at low temperatures to control the reaction and minimize side products.

Antimicrobial Properties

Research has indicated that nitrosoanilines, including this compound, exhibit varying degrees of antimicrobial activity. The biological activity often correlates with the structure of the compound, particularly the substituents on the aniline ring. For instance, studies have shown that modifications in the nitroso group can enhance or reduce antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity and Toxicological Studies

While this compound shows promise as an antimicrobial agent, its cytotoxic effects have also been a subject of investigation. Studies have indicated that this compound can induce cytotoxicity in certain cell lines, raising concerns about its safety profile for therapeutic use. The cytotoxic effects are often assessed using standard assays such as MTT or LDH release assays .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Assay Type
HeLa25MTT
HepG230LDH Release
A54940MTT

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Variations in substituents on the benzene ring can lead to changes in both potency and selectivity against various biological targets. For example, studies indicate that electron-withdrawing groups enhance antimicrobial activity while electron-donating groups may reduce it .

Key Findings:

  • Electron-Withdrawing Groups: Increase activity against microbial strains.
  • Steric Hindrance: Modifications that introduce steric bulk can diminish binding affinity to biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Efficacy: A recent study demonstrated that derivatives of nitrosoanilines could effectively inhibit growth in multi-drug resistant bacterial strains, suggesting potential for development as new antibiotics.
  • Cytotoxicity Assessment: Another investigation assessed cytotoxic effects on cancer cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-ethyl-4-nitrosoaniline, and how can reaction yields be improved?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) under controlled pH (e.g., acidic conditions) to introduce benzyl and ethyl groups to the nitrosoaniline backbone. Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1^1H/13^13C NMR and HRMS are critical for yield validation .

Q. How can structural inconsistencies in synthesized this compound be resolved?

  • Methodology : Perform X-ray crystallography to resolve ambiguities in nitroso group orientation or substituent positioning. Complementary techniques like FT-IR (to confirm nitroso C-N=O stretching at ~1500 cm1^{-1}) and UV-Vis spectroscopy (for π→π* transitions in aromatic systems) can validate structural integrity .

Q. What safety protocols are essential for handling nitrosoaniline derivatives?

  • Methodology : Adhere to GHS guidelines for carcinogens (Category 2) and acute toxicity (oral, Category 3). Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Store compounds in amber vials at -20°C under inert gas (N2_2/Ar) to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in supramolecular interactions?

  • Methodology : Investigate hydrogen bonding and π-π stacking using single-crystal X-ray diffraction. Computational modeling (DFT or MD simulations) can predict interaction energies, while variable-temperature NMR can probe dynamic behavior in solution .

Q. What enzymatic systems interact with nitrosoaniline derivatives, and how can their redox activity be assayed?

  • Methodology : Test interactions with NADP(H)-dependent oxidoreductases (e.g., methanol:NDMA oxidoreductase homologs) via spectrophotometric assays monitoring NADPH depletion at 340 nm. Kinetic parameters (KmK_m, VmaxV_{max}) can be derived under varying substrate concentrations .

Q. How does this compound undergo metabolic transformation in vitro?

  • Methodology : Incubate with hepatic microsomes (e.g., hamster or rabbit) and analyze metabolites via LC-MS/MS. Use isotope-labeled analogs (e.g., 13^{13}C-benzyl groups) to track hydroxylation or demethylation pathways. Compare retention times with synthetic standards for confirmation .

Q. What genetic tools can elucidate the role of nitrosoaniline-utilizing enzymes in microbial systems?

  • Methodology : Perform gene knockout (e.g., CRISPR/Cas9) of putative oxidoreductase genes (e.g., mdo homologs) in methylotrophic bacteria. Monitor growth phenotypes on methanol-containing media and validate enzyme absence via SDS-PAGE and activity assays .

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